
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt, also known as 5-CT, is a synthetic compound that has been widely used in scientific research as a tool to study the physiological and biochemical effects of serotonin. 5-CT is a potent agonist of the 5-HT1A, 5-HT1B, and 5-HT7 receptors, and has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility.
Mecanismo De Acción
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt is a potent agonist of the 5-HT1A, 5-HT1B, and 5-HT7 receptors, and has been shown to modulate a variety of physiological processes through these receptors. The compound has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, and to modulate the activity of ion channels and second messenger systems.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility. The compound has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, and to modulate the activity of ion channels and second messenger systems. In addition, this compound has been shown to modulate the activity of various enzymes and to affect the expression of various genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include its potency and selectivity for serotonin receptors, its ability to modulate a variety of physiological processes, and its well-established synthesis and characterization. However, the limitations of using this compound in scientific research include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its potential for off-target effects.
Direcciones Futuras
For the use of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt in scientific research include the development of more selective and potent agonists and antagonists of serotonin receptors, the investigation of the role of serotonin in the pathophysiology of various diseases, and the development of novel therapeutic strategies for the treatment of these diseases. In addition, the use of this compound in combination with other compounds and techniques, such as optogenetics and electrophysiology, may provide new insights into the mechanisms underlying the physiological and biochemical effects of serotonin.
Métodos De Síntesis
The synthesis of 5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt involves several steps, starting with the conversion of cholesterol to 5alpha-cholestane-3beta,5,6beta-triol. This intermediate is then sulfated using sulfur trioxide and pyridine to form 5alpha-cholestane-3beta,5,6beta-triol sulfate. The sulfate group is then hydrolyzed using barium hydroxide to form 5alpha-cholestane-3beta,5,6beta-triol, which is subsequently converted to the monosodium salt of this compound using sodium hydroxide.
Aplicaciones Científicas De Investigación
5alpha-Cholestane-3beta,5,6beta-triol, 3-(hydrogen sulfate), monosodium salt has been used extensively in scientific research as a tool to study the physiological and biochemical effects of serotonin. The compound has been shown to modulate a variety of physiological processes, including neurotransmitter release, vascular tone, and gastrointestinal motility. In addition, this compound has been used to study the structure and function of serotonin receptors, and to investigate the role of serotonin in the pathophysiology of various diseases, including depression, anxiety, and gastrointestinal disorders.
Propiedades
Número CAS |
10157-93-4 |
|---|---|
Fórmula molecular |
C27H47NaO6S |
Peso molecular |
522.7 g/mol |
Nombre IUPAC |
sodium;[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H48O6S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33-34(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4;/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+;/m1./s1 |
Clave InChI |
OQTUEOGLQOLWTB-BDQHLLSASA-M |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
Sinónimos |
3β-(Sodiosulfooxy)-5α-cholestane-5,6β-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



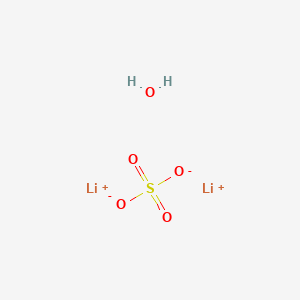

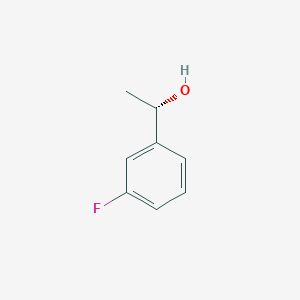
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
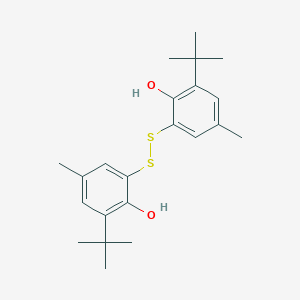
![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)

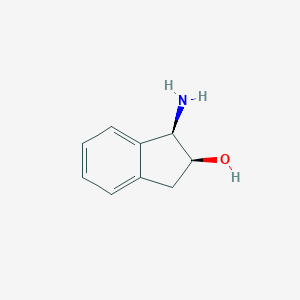
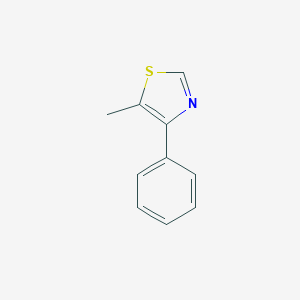
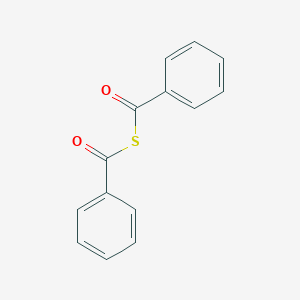
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
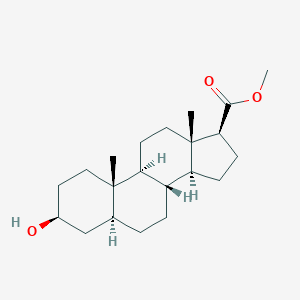

![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)